molecular formula C24H24N4O4 B2380474 3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953243-30-6

3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No. B2380474
CAS RN: 953243-30-6
M. Wt: 432.48
InChI Key: SCGQDEVUIKUFHJ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, also known as IMPY, is a small molecule that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored the synthesis of imidazo[1,2-b]pyridazines, which are structurally related to the compound . These studies involve various synthesis methods, leading to compounds with central nervous system activities (Barlin, Davies, Ireland, & Zhang, 1992).
  • Chemical Reactivity and Derivatives : Further research has been conducted on the synthesis of various derivatives of imidazo[1,2-b]pyridazines, highlighting their potential for diverse biological activities (Barlin, Davies, Glenn, Harrison, & Ireland, 1994).

Biological and Pharmacological Activities

  • Central Nervous System Activities : Studies have shown that derivatives of imidazo[1,2-b]pyridazines, which share a similar core structure with the compound of interest, exhibit central nervous system activities. This includes binding to brain receptors and potentially modifying neurological functions (Barlin et al., 1994).
  • Antimicrobial Properties : Research on related pyridazin-3-yl derivatives has indicated significant antimicrobial activities, suggesting a potential area of application for the compound (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).

Potential for Drug Development

  • Kinase Inhibition : Derivatives of imidazo[1,2-b]pyridazines have been studied for their potential as kinase inhibitors, which is crucial in the development of cancer therapies (Hu et al., 2016).
  • Heparanase Inhibition : Some benzamide derivatives show promise as heparanase inhibitors, suggesting a potential role in cancer treatment and metastasis prevention (Xu et al., 2006).

Miscellaneous Applications

  • Fluorescent Properties : Studies on related benzimidazole derivatives reveal their potential as blue-emitting fluorophores, indicating possible applications in materials science and bioimaging (Padalkar et al., 2015).

properties

IUPAC Name

3,4-diethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-31-20-11-8-17(14-21(20)32-5-2)24(29)25-18-9-6-16(7-10-18)19-15-28-22(26-19)12-13-23(27-28)30-3/h6-15H,4-5H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQDEVUIKUFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

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